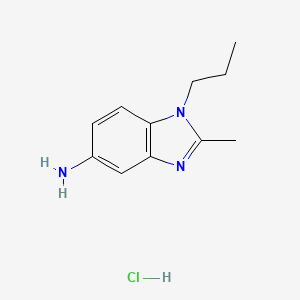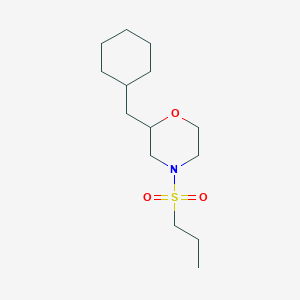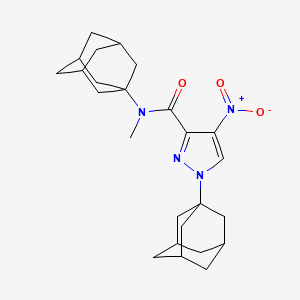![molecular formula C25H25N3O B5969952 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as FPEI and is synthesized using a specific method.
作用机制
The mechanism of action of FPEI is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. FPEI has also been found to interact with specific receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FPEI has been found to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and has been found to have antibacterial and antifungal properties. FPEI has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of FPEI is its potential use in the treatment of a range of diseases. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. However, the synthesis of FPEI is complex, and the yield of the final product can be low. This can make it difficult to obtain sufficient quantities of the compound for in vivo studies.
未来方向
There are several future directions for research on FPEI. One area of research could be the development of more efficient synthesis methods for the compound. This would allow for larger quantities of the compound to be produced, making it easier to conduct in vivo studies. Another area of research could be the identification of the specific receptors in the brain that FPEI interacts with. This could lead to the development of more targeted treatments for neurological disorders. Additionally, further studies could be conducted to explore the potential applications of FPEI in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a complex chemical compound that has potential applications in the field of medicinal chemistry. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of FPEI and to explore its potential applications in the treatment of other diseases.
合成方法
The synthesis of FPEI involves a multistep reaction process. The starting material for this synthesis is 2-hydroxyacetophenone, which is reacted with 4-(9H-fluoren-9-yl)-1-piperazinecarboxylic acid to form an intermediate product. This intermediate product is then reacted with ethyl chloroformate to form the final product, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol. The synthesis method is complex and requires careful attention to detail to obtain a high yield of the final product.
科学研究应用
FPEI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. FPEI has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease. The compound has been tested in vitro and in vivo, and the results have been promising.
属性
IUPAC Name |
2-[(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-18(19-8-6-7-13-24(19)29)26-28-16-14-27(15-17-28)25-22-11-4-2-9-20(22)21-10-3-5-12-23(21)25/h2-13,25,29H,14-17H2,1H3/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMNXROLRKWEP-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)

![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)

![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)